molecular formula C9H6Br2N4O2S B2359325 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol CAS No. 877302-05-1

2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol

Cat. No. B2359325
CAS RN: 877302-05-1
M. Wt: 394.04
InChI Key: LQYMLHDJUGHEAH-XNJYKOPJSA-N
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Description

The compound “2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol” is a chemical substance with the molecular formula C9H6Br2N4OS . It has an average mass of 378.043 Da and a monoisotopic mass of 375.862885 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources. Chemical reactions can depend on many factors including the reaction conditions and the presence of other reagents .

Scientific Research Applications

Antiproliferative and Antilipolytic Activities

A study by Shkoor et al. (2021) explored the synthesis of derivatives similar to 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol and their antiproliferative and antilipolytic activities. These compounds exhibited cytotoxicity in various cancer cells and showed potential as antidiabesity and antineoplastic agents (Shkoor et al., 2021).

Antioxidant and Anti-inflammatory Activities

Kate et al. (2020) synthesized compounds including the triazole moiety, which is a component of the chemical . These compounds demonstrated significant antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Kate et al., 2020).

Antibacterial Properties

Research by Flifel et al. (2019) on similar triazole derivatives, including their metal complexes, showed good biological activity against bacteria such as Staphylococcus aureus and Escherichia coli (Flifel et al., 2019).

Future Directions

The future directions for research on this compound could not be found in the available resources. Future research could involve exploring its potential uses, studying its properties in more detail, or investigating its synthesis .

properties

IUPAC Name

4-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N4O2S/c10-5-1-4(7(16)6(11)8(5)17)2-13-15-3-12-14-9(15)18/h1-3,16-17H,(H,14,18)/b13-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYMLHDJUGHEAH-XNJYKOPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=NN2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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